N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound characterized by a furo[3,2-g]chromen core substituted with methyl groups at positions 2, 3, and 5, a 7-oxo moiety, and a propanamide side chain terminated by a cyclopentyl group.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C22H25NO4/c1-12-14(3)26-19-11-20-18(10-17(12)19)13(2)16(22(25)27-20)8-9-21(24)23-15-6-4-5-7-15/h10-11,15H,4-9H2,1-3H3,(H,23,24) |
InChI Key |
ZISSIXNHPKGYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCC4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.
Introduction of the trimethyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate can introduce the trimethyl groups at the desired positions.
Attachment of the cyclopentyl group: This can be achieved through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the furochromenyl intermediate.
Formation of the propanamide chain: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Similarities and Variations
The furo[3,2-g]chromen scaffold is shared across several compounds (Table 1). Key variations occur in the substituents on the propanamide side chain and the furochromen core:
Table 1: Structural Comparison of Furochromen Derivatives
Key Observations:
- Core Modifications: The target compound and STL456332 share identical 2,3,5-trimethyl-7-oxo substitutions, while NFP lacks the 2-methyl group. The propanoic acid analog (777857-46-2) introduces a phenyl group at position 3, altering steric and electronic properties .
- Propanamide vs.
Protease Inhibition
- NFP (ZINC08764437) : A Cathepsin L inhibitor, NFP interacts with the catalytic triad (Cys25, Met161, Asp162) and adjacent residues (Ala138, Gly139, Trp26) via its bulky furochromen-propanamide structure .
- However, steric hindrance from the cyclopentyl group could reduce accessibility to the active site .
Structural-Activity Relationships (SAR)
- Substituent Effects: Benzodioxolymethyl (STL456332): The 1,3-benzodioxole group introduces aromaticity and moderate hydrophobicity, which may improve membrane permeability . 4-Methylbenzyl (858749-39-0): A simpler aromatic substituent, likely offering balanced lipophilicity for passive diffusion .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipinski’s Rule: STL456332 (MW 433.46) and the target compound (estimated MW ~449.5) approach the Lipinski threshold (MW < 500), suggesting moderate oral bioavailability. The propanoic acid analog (MW 362.38) falls well within the limit .
Biological Activity
N-cyclopentyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, also known as D634-0076, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopentyl group and a furochromenyl moiety. Its molecular formula is with a molecular weight of approximately 365.44 g/mol. The structural representation is as follows:
- IUPAC Name : this compound
- SMILES Notation : Cc(c1c2)c(C)oc1cc(O1)c2C(C)=C(CCC(NC2CCCC2)=O)C1=O
Biological Activity Overview
Research into the biological activity of this compound indicates a range of pharmacological effects. Here are some key findings:
Anticancer Activity
Studies have shown that compounds with similar furochromenyl structures often exhibit anticancer properties . For instance, derivatives have been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of signal transduction pathways and the inhibition of specific enzymes.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties . Compounds in this class have been associated with reduced production of pro-inflammatory cytokines and inhibition of inflammatory mediators.
Antioxidant Activity
The antioxidant potential of this compound is notable. Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage and may contribute to the overall therapeutic profile.
Case Studies and Research Findings
- Cell Viability Assays : In vitro studies have assessed the cytotoxic effects of D634-0076 on various cancer cell lines. Results indicated significant reductions in cell viability at concentrations ranging from 10 to 50 µM.
- Mechanistic Studies : Research has explored the pathways involved in the anticancer effects of compounds like D634-0076. Key findings suggest that these compounds can induce G2/M cell cycle arrest and activate apoptotic pathways through caspase activation.
- Comparative Studies : A comparative analysis with other known furochromenyl derivatives revealed that D634-0076 exhibited superior potency in inhibiting certain cancer cell lines while maintaining lower cytotoxicity towards normal cells.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
